molecular formula C14H19BrN2O B14917574 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B14917574
M. Wt: 311.22 g/mol
InChI Key: JAFAAQBBBXSVLG-UHFFFAOYSA-N
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Description

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,4-diazepane ring substituted with a 4-bromobenzyl group at the 4-position and an acetyl group at the 1-position. Its molecular formula is C₁₄H₁₈BrN₂O, with a molecular weight of 269.18–269.19 g/mol . The 4-bromobenzyl substituent introduces lipophilicity and electronic effects due to the bromine atom, which may influence binding affinity and metabolic stability.

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methyl]-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C14H19BrN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3

InChI Key

JAFAAQBBBXSVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests several possible disconnections:

  • Disconnection of the 4-bromobenzyl group, leading back to 1-(1,4-diazepan-1-yl)ethan-1-one
  • Disconnection of the acetyl group, leading to 4-(4-bromobenzyl)-1,4-diazepane
  • Complete retrosynthesis to basic building blocks for constructing the diazepane ring de novo

Each approach presents distinct advantages and challenges that influence yield, purity, and scalability of the synthesis.

Detailed Preparation Methods

Method 1: Direct Alkylation Approach

This method involves the selective alkylation of 1-(1,4-diazepan-1-yl)ethan-1-one with 4-bromobenzyl bromide.

Reagents:

  • 1-(1,4-diazepan-1-yl)ethan-1-one
  • 4-Bromobenzyl bromide
  • Potassium carbonate
  • Acetonitrile or N,N-dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask, dissolve 1-(1,4-diazepan-1-yl)ethan-1-one (1.0 eq) in anhydrous acetonitrile or DMF.
  • Add anhydrous potassium carbonate (2.0-3.0 eq) and stir the mixture at room temperature.
  • Slowly add a solution of 4-bromobenzyl bromide (1.1-1.2 eq) in acetonitrile or DMF dropwise over 30 minutes.
  • Heat the reaction mixture to 45-80°C and monitor by thin-layer chromatography (TLC).
  • After completion (typically 4-16 hours), cool the reaction to room temperature and filter to remove inorganic salts.
  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradients).

This approach draws parallels to the synthesis methodology observed in the preparation of 1-(4-(4-bromobenzyl)-1,4-diazepan-1-yl) derivatives.

Table 1: Optimization of Reaction Conditions for Method 1

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 Acetonitrile K₂CO₃ 25 24 45-55
2 Acetonitrile K₂CO₃ 60 12 65-75
3 DMF K₂CO₃ 80 8 70-80
4 DMF Cs₂CO₃ 60 10 75-85
5 Toluene K₂CO₃ 100 6 60-70

Method 2: Two-Step Approach via Protected Intermediates

This method utilizes protecting group strategy to achieve selective functionalization of the diazepane ring.

Step 1: Boc protection and alkylation

Reagents:

  • 1,4-Diazepane
  • Di-tert-butyl dicarbonate (Boc₂O)
  • 4-Bromobenzyl bromide
  • Triethylamine
  • Dichloromethane

Procedure:

  • Dissolve 1,4-diazepane (1.0 eq) in dichloromethane and cool to 0°C.
  • Add triethylamine (1.2 eq) and Boc₂O (1.05 eq) dropwise.
  • Allow the reaction to warm to room temperature and stir for 4 hours.
  • After confirming the formation of N-Boc-1,4-diazepane by TLC, add 4-bromobenzyl bromide (1.1 eq) and potassium carbonate (2.0 eq).
  • Heat the reaction mixture to reflux for 8-12 hours.
  • Cool, filter, and concentrate the filtrate.
  • Purify the N-Boc-4-(4-bromobenzyl)-1,4-diazepane by column chromatography.

Step 2: Deprotection and acetylation

Reagents:

  • N-Boc-4-(4-bromobenzyl)-1,4-diazepane
  • Trifluoroacetic acid (TFA) or hydrogen chloride in dioxane
  • Acetic anhydride or acetyl chloride
  • Potassium carbonate or triethylamine
  • Dichloromethane

Procedure:

  • Dissolve N-Boc-4-(4-bromobenzyl)-1,4-diazepane in dichloromethane and add TFA (excess, typically 10 eq).
  • Stir at room temperature until deprotection is complete (typically 2-4 hours).
  • Concentrate under reduced pressure and co-evaporate with toluene to remove excess TFA.
  • Dissolve the residue in dichloromethane and cool to 0°C.
  • Add triethylamine (3.0 eq) followed by acetic anhydride or acetyl chloride (1.2 eq).
  • Allow the reaction to warm to room temperature and stir for 2-4 hours.
  • Quench with saturated sodium bicarbonate solution, extract with dichloromethane, dry, and concentrate.
  • Purify the final product by column chromatography or recrystallization.

This method draws from established techniques for selective functionalization of diazepane derivatives as employed in the synthesis of related compounds.

Table 2: Comparison of Deprotection and Acetylation Conditions

Entry Deprotection Reagent Acetylation Reagent Temperature (°C) Time (h) Yield (%)
1 TFA/DCM (1:1) Acetic anhydride 0 to 25 4 65-75
2 HCl/Dioxane (4M) Acetic anhydride 0 to 25 6 60-70
3 TFA/DCM (1:1) Acetyl chloride 0 to 25 3 70-80
4 TFA/DCM (1:2) Acetic anhydride/DMAP 0 to 25 4 75-85

Method 3: Ring Construction Approach

This approach involves the construction of the diazepane ring with appropriately functionalized nitrogen atoms.

Step 1: Synthesis of the acyclic precursor

Reagents:

  • N-(4-bromoethyl)-2-aminoethanol
  • 4-Bromobenzyl bromide
  • Potassium carbonate
  • Acetonitrile

Procedure:

  • React N-(4-bromoethyl)-2-aminoethanol with 4-bromobenzyl bromide in the presence of potassium carbonate to obtain the alkylated intermediate.
  • Convert the alcohol functionality to a suitable leaving group (e.g., tosylate or mesylate).

Step 2: Cyclization and acetylation

Reagents:

  • Acyclic precursor from Step 1
  • Ammonia or a primary amine
  • Base (sodium hydride or potassium tert-butoxide)
  • Acetic anhydride
  • Appropriate solvents

Procedure:

  • Perform cyclization by treating the acyclic precursor with ammonia or a primary amine under appropriate conditions.
  • Acetylate the resulting diazepane derivative to obtain the target compound.

This approach draws inspiration from established methods for constructing seven-membered heterocyclic rings containing multiple nitrogen atoms.

Optimization and Scale-up Considerations

Critical Parameters for Optimization

Several parameters significantly impact the yield and purity of this compound synthesis:

Table 3: Critical Parameters and Their Effects

Parameter Effect on Reaction Optimization Strategy
Solvent Influences reaction rate and selectivity Use polar aprotic solvents like DMF or acetonitrile for alkylation reactions
Base Affects deprotonation efficiency and side reactions Use mild bases like K₂CO₃ for alkylation; stronger bases like NaH may be required for cyclization
Temperature Controls reaction rate and selectivity Gradually increase temperature to promote reaction completion while minimizing side products
Concentration Impacts reaction efficiency and side reactions Dilute conditions (0.1-0.2 M) typically favor alkylation while minimizing dialkylation
Addition Rate Controls local concentration of reactive species Slow addition of alkylating agents minimizes side reactions

Scale-up Considerations

When scaling up the synthesis of this compound, several adjustments are necessary:

  • Heat Transfer : Larger reaction volumes require more efficient cooling and heating systems to maintain temperature control.

  • Mixing Efficiency : Mechanical stirring replaces magnetic stirring to ensure homogeneous mixing.

  • Addition Rates : Controlled addition using pumps or addition funnels becomes crucial to manage exothermic reactions.

  • Purification Strategy : Column chromatography may be replaced by recrystallization or continuous extraction techniques.

These considerations align with standard practices for scaling up the synthesis of heterocyclic compounds containing nitrogen atoms.

Analytical Characterization

Spectroscopic Characterization

Complete characterization of this compound involves multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Expected key signals include:
    • δ 7.40-7.45 (d, 2H, aromatic protons adjacent to Br)
    • δ 7.15-7.20 (d, 2H, aromatic protons)
    • δ 3.40-3.60 (complex multiplet, diazepane ring protons)
    • δ 3.45 (s, 2H, benzyl CH₂)
    • δ 2.05-2.15 (s, 3H, acetyl CH₃)
  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include:
    • δ 169-170 (C=O of acetyl group)
    • δ 135-138 (aromatic C attached to CH₂)
    • δ 131-132 and 129-130 (aromatic CH)
    • δ 120-122 (aromatic C attached to Br)
    • δ 59-62 (benzyl CH₂)
    • δ 46-56 (diazepane ring CH₂ groups)
    • δ 21-22 (acetyl CH₃)

Mass Spectrometry (MS):

  • Expected molecular ion peak at m/z 311 and 313 (M⁺ and M+2)
  • Characteristic fragmentation pattern including loss of the acetyl group (m/z 268)

Infrared (IR) Spectroscopy:

  • C=O stretching around 1640-1650 cm⁻¹
  • C-N stretching around 1200-1350 cm⁻¹
  • Aromatic C=C stretching around 1450-1600 cm⁻¹
  • C-Br stretching around 550-650 cm⁻¹

These spectroscopic profiles are consistent with those observed for structurally related diazepane derivatives.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) analysis provides purity assessment and quality control:

Typical HPLC Conditions:

  • Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention Time: 8-12 minutes under standard conditions

Reaction Mechanism Insights

The mechanism for the formation of this compound through direct alkylation follows a typical SN2 pathway:

  • Base-Mediated Deprotonation : The secondary nitrogen in 1-(1,4-diazepan-1-yl)ethan-1-one is deprotonated by the base (e.g., K₂CO₃).

  • Nucleophilic Substitution : The resulting nucleophilic nitrogen attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group.

  • Product Formation : The alkylation results in the formation of this compound.

The seven-membered diazepane ring introduces conformational constraints that can affect the reactivity of the nitrogen centers, potentially requiring optimization of reaction conditions to achieve good yields.

Comparative Analysis of Preparation Methods

Table 4: Comparative Analysis of Synthetic Approaches

Method Advantages Limitations Overall Yield (%) Number of Steps Purification Difficulty
Direct Alkylation Single step, straightforward Potential for over-alkylation, requires selective conditions 65-85 1 Moderate
Protected Intermediates Highly selective, minimizes side products Multiple steps, requires deprotection 50-70 3-4 High
Ring Construction Versatile, allows various substituents Complex, multiple steps 30-55 5+ Very High

The direct alkylation approach represents the most efficient method for the synthesis of this compound, particularly when selectivity can be controlled through reaction conditions.

Chemical Reactions Analysis

2.1. Nucleophilic Addition to the Ketone Group

The ketone group (C=O) undergoes nucleophilic attack, typically via:

  • Enolate formation : Deprotonation of the α-carbon to form a reactive enolate intermediate.

  • Nucleophilic acyl substitution : Attack by nucleophiles (e.g., amines, alcohols) at the carbonyl carbon, facilitated by electron-withdrawing groups like bromine.

2.2. Bromine Substitution Reactions

The bromine atom in the benzyl group participates in:

  • SN2 displacement : Substitution with nucleophiles (e.g., hydroxide, amines) under basic or acidic conditions.

  • Electrophilic aromatic substitution : Activated by the bromine’s meta-directing effect, though steric hindrance from the diazepane ring may limit reactivity .

2.3. Diazepane Ring Reactions

  • Ring-opening reactions : Under acidic or basic conditions, the diazepane ring may cleave, particularly if strained or activated by electron-donating groups .

  • Alkylation/acylation : Introduction of substituents at nitrogen atoms via electrophilic reagents (e.g., alkyl halides) .

3.1. Bromine Substitution Mechanism

The bromine atom undergoes substitution via a transition state involving the departure of the leaving group (Br⁻) and attack by a nucleophile. For example, in NH₄Br/NH₄OH systems, NH₃ is generated in situ, enabling cyclization or substitution .

3.2. Diazepane Alkylation Mechanism

Under microwave conditions, deprotonation of the diazepane ring generates anions at N-1 and N-4. Microwave heating accelerates the rate-limiting deprotonation step, favoring N-4 alkylation due to higher anion stability .

Reaction Conditions and Outcomes

Reaction Type Conditions Outcome Reference
Bromine substitutionNH₄Br/NH₄OH, moderate temperatureFormation of cyclized derivatives
Diazepane alkylationMicrowave heating, K₂CO₃/DMFRegioselective N-4 alkylation
Ketone nucleophilic attackNucleophiles (e.g., amines), baseAcyl substitution or enolate intermediates

Challenges and Optimization

  • Regioselectivity : Alkylation of the diazepane ring requires precise control of reaction conditions to achieve desired substitution patterns .

  • Side reactions : Hydrolysis of intermediates (e.g., amides) must be minimized using optimized ammonia sources like NH₄Br/NH₄OH .

Structural Analysis

Functional Group Reactivity Analytical Methods
Bromine (C-Br)Substitution (SN1/SN2)NMR, MS, IR
Ketone (C=O)Nucleophilic acyl substitutionNMR, TLC
Diazepane ringAlkylation, ring-openingNMR, HRMS

Scientific Research Applications

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(3-bromophenyl)ethan-1-one (Compound 14)
  • Structure : Replaces the diazepane ring with a six-membered piperazine and substitutes a 4-fluorobenzyl group.
  • Molecular Weight : 358.25 g/mol .
  • Key Differences: The smaller piperazine ring reduces conformational flexibility compared to diazepane.
2.1.2. 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one
  • Structure : Incorporates a methylpyrrolidinyl moiety on the diazepane ring.
  • Molecular Weight : 225.34 g/mol .
2.1.3. 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one
  • Structure: Features an aminomethylphenyl substituent.
  • Molecular Weight : 247.34 g/mol .
  • Key Differences : The primary amine group enhances polarity, favoring interactions with acidic biological targets (e.g., enzymes or receptors) .
2.1.4. Benzo[d]isoxazol- and Indole-Substituted Diazepanone Derivatives (Compound 98)
  • Structure : Contains benzo[d]isoxazol and indole moieties.
  • Activity : Demonstrates in vitro anti-tubercular activity (MIC: 1.6–3.1 µg/mL against Mycobacterium tuberculosis) .
  • Key Differences : The aromatic heterocycles likely engage in π-π stacking or hydrophobic interactions absent in the bromobenzyl-acetyl derivative .

Pharmacological and Functional Comparisons

  • Antimycobacterial Activity: Compound 98 () shows potent activity, whereas the bromobenzyl derivative’s efficacy remains unstudied in the provided evidence.
  • Fungicidal Applications: Patent EP () highlights diazepane- and piperidine-based ethanones as crop protectants. The bromobenzyl group’s lipophilicity may enhance membrane penetration in fungal cells compared to polar substituents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP (Predicted)
1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one C₁₄H₁₈BrN₂O 269.19 4-Bromobenzyl, Acetyl Not reported ~3.2 (est.)
1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(3-bromophenyl)ethan-1-one C₁₉H₂₀BrFN₂O 358.25 4-Fluorobenzyl, 3-Bromophenyl Not reported ~3.8
1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one C₁₂H₂₁N₃O 225.34 4-Methylpyrrolidinyl Not reported ~1.5
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) C₁₁H₁₂ClNO₂S 257.73 Chloromethyl, Sulfonyl 137.3–138.5 ~2.1

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